molecular formula C14H32O3Si B1682538 Triethoxy(octyl)silane CAS No. 2943-75-1

Triethoxy(octyl)silane

Cat. No. B1682538
CAS RN: 2943-75-1
M. Wt: 276.49 g/mol
InChI Key: MSRJTTSHWYDFIU-UHFFFAOYSA-N
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Description

Triethoxy(octyl)silane is a monomeric medium-chain alkyl functional silane . It is a clear colorless liquid and soluble in common non-polar organic solvents . It can be used as a surface modifier to generate hydrophobicity . It is an alkoxide organosilane with four ethyl ester sidechains . It is used as a self-assembled monolayer and provides a hydrophobic coating with low surface energy .


Synthesis Analysis

The synthesis of triethoxysilane involves precious metal-catalyzed hydrosilylation reactions . The selective synthesis of triethoxysilane through the direct reaction between ethanol and silicon was catalyzed by CuCl and Cu0 nano .


Molecular Structure Analysis

Triethoxy(octyl)silane is an organosilicon compound with the formula CH3(CH2)7Si(OC2H5)3 . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Triethoxysilane is used in precious metal-catalyzed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces . It exhibits relatively low reactivity compared to most compounds with Si-H bonds . Like most silyl ethers, triethoxysilane is susceptible to hydrolysis . As a reducing agent, it can be used in the reduction of amides, reduction of carbonyl compounds in the presence of cobalt (II) chloride as a catalyst, Cu-catalyzed reductive hydroxymethylation of styrenes, and Rh-catalyzed hydrodediazoniation .


Physical And Chemical Properties Analysis

Triethoxy(octyl)silane has a molecular weight of 276.49 . It is a liquid with a density of 0.88 g/mL at 25 °C . It has a boiling point of 84-85 °C/0.5 mmHg . The refractive index n20/D is 1.417 .

Scientific Research Applications

Biomedical Applications

  • Triethoxy(octyl)silane coatings have been used on magnesium alloys to improve corrosion resistance and biocompatibility, showing enhanced cell viability and reduced hemolysis and platelet adhesion (Gu et al., 2017).

Nanotechnology

  • In nanotechnology, triethoxy(octyl)silane forms nanoparticles that can host hydrophobic molecules and have potential applications in drug delivery systems (Das, Jain, & Maitra, 2002).

Materials Science

  • This silane is used in the formation of inorganic-organic layered materials, showing a highly organized structure useful in various material applications (Shimojima, Sugahara, & Kuroda, 1997).
  • It also plays a role in improving the crosslink density and structure in silica-filled rubber compounds, affecting their mechanical properties (Lee et al., 2017).

Energy and Electronics

  • In the field of solar energy, triethoxy(octyl)silane has been utilized to modify indium tin oxide in polymer solar cells to improve their stability and efficiency (Heo, Lee, Seong, & Moon, 2013).

Chemical Processes

  • It has been studied for its role in the hydrolysis and condensation reactions in sol-gel processes, which are crucial in the development of coatings and surface modifications (Ferri, Lorenzi, & Lottici, 2016).

Surface Engineering

Polymer Composites

  • This compound has been involved in studies on the thermal conductivity of polymer composites, demonstrating its utility in enhancing the properties of these materials (Guo et al., 2013).

Safety And Hazards

When handling Triethoxy(octyl)silane, personal protective equipment/face protection should be worn . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Triethoxy(octyl)silane has potential applications in the development of hydrophobic and water-based stain-resistant cotton fabrics coatings . It can also be used to stabilize the porosity for a colorimetric sensor for immediate color changes, which finds potential application in the detection of toxic gases .

properties

IUPAC Name

triethoxy(octyl)silane
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InChI

InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13-14-18(15-6-2,16-7-3)17-8-4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRJTTSHWYDFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

156327-81-0
Record name Silane, triethoxyoctyl-, homopolymer
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DSSTOX Substance ID

DTXSID2029246
Record name Triethoxyoctylsilane
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Molecular Weight

276.49 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Silane, triethoxyoctyl-
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Record name Triethoxyoctylsilane
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Product Name

Triethoxyoctylsilane

CAS RN

2943-75-1
Record name Octyltriethoxysilane
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Record name Triethoxycaprylylsilane
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Record name Triethoxycaprylylsilane
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Record name n-Octyltriethoxysilane
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Record name Silane, triethoxyoctyl-
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Record name Triethoxyoctylsilane
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Record name Triethoxyoctylsilane
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Record name TRIETHOXYCAPRYLYLSILANE
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Synthesis routes and methods I

Procedure details

224 mg Of octene-1, 329 mg of triethoxysilane, and 400 mg of toluene were placed in a glass reaction tube. Next, 0.001 ml of a toluene solution of a 0-valent platinum complex of divinyltetramethyldisiloxane (platinum content: 0.4 wt %) was added to this mixture. The reaction tube was sealed with Teflon tape and heated for 30 minutes in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of octene-1 was 0.5% and n-octyltriethoxysilane was produced at a yield of 0.4%.
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
329 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.001 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

224 mg Of octene-1, 328 mg of triethoxysilane, and 56 mg of toluene were placed in a glass reaction tube and 4 mg of methyltriacetoxysilane were added. Then, 0.001 ml of a toluene solution of a 0-valent platinum complex of divinyltetramethylsiloxane (platinum content: 0.4 wt %) was added to this mixture. The reaction tube was sealed with Teflon tape and heated for 30 minutes in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of octene-1 was 97.6% and n-octyltriethoxysilane was produced at a yield of 91%.
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
4 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
divinyltetramethylsiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.001 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

224 mg Of octene-1, 328 mg of triethoxysilane and 56 mg of toluene were placed in a glass reaction tube and 0.002 ml of acetic acid was then added. Then, 0.001 ml of an isopropyl alcohol solution of chloroplatinic acid (platinum content: 0.39%) was added to this mixture. The reaction tube was sealed with Teflon tape and heated for 30 minutes in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of octene-1 was 96.6% and n-octyltriethoxysilane was produced at a yield of 92%.
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
0.002 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0.001 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

224 mg Of octene-1, 328 mg of triethoxysilane and 56 mg of toluene were placed in a glass reaction tube and 8 mg of benzoic acid added. Then, 0.001 ml of an isopropyl alcohol solution of chloroplatinic acid (platinum content: 0.39%) was added to this mixture. The reaction tube was sealed with Teflon tape and heated for 30 minutes in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of octene-1 was 97.5% and n-octyltriethoxysilane was produced at a yield of 91%.
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0.001 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethoxy(octyl)silane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Triethoxy(octyl)silane

Citations

For This Compound
515
Citations
OV Baranov, LG Komarova, SS Golubkov - Russian Chemical Bulletin, 2020 - Springer
Hydrophobic coatings on cellulosic materials were obtained using triethoxy(octyl)silane and its dimer, 1,1,3,3-tetraethoxy-1,3-dioctyldisiloxane, as modifiers. The structures of the …
Number of citations: 14 link.springer.com
X Guo, H Li, C Wang - Journal of Cleaner Production, 2023 - Elsevier
The envelope structures hardly have the service life up to the design life in severe cold area. Polymer/nano-materials composite coatings are used to enhance the freeze-thaw durability …
Number of citations: 0 www.sciencedirect.com
XN Gu, HM Guo, F Wang, Y Lu, WT Lin, J Li, YF Zheng… - Materials Letters, 2017 - Elsevier
The major obstacle to the clinical use of magnesium alloys is their fast degradation behaviors. In the present study, the triethoxy(octyl)silane coatings were electrodeposited on …
Number of citations: 52 www.sciencedirect.com
G Soliveri, V Pifferi, R Annunziata… - The Journal of …, 2015 - ACS Publications
The vapor-phase deposition of triethoxy(octyl)silane and 1H,1H,2H,2H-perfluoroctyltriethoxysilane on silica substrates was studied at different temperatures (70–150 C). An original …
Number of citations: 39 pubs.acs.org
A Hasan, LM Pandey - Materials Science and Engineering: C, 2016 - Elsevier
The present study deals with kinetic studies of the chemical modification for synthesizing a hydrophobic silica surface. Surface silanization (modification) via formation of Self-Assembled …
Number of citations: 68 www.sciencedirect.com
A Sánchez-Fernández, L Peña-Parás, R Vidaltamayo… - Materials, 2014 - mdpi.com
Halloysite is an aluminosilicate clay that has been widely used for controlled drug delivery, immobilization of enzymes, and for the capture of circulating tumor cells (CTCs). Surface …
Number of citations: 30 www.mdpi.com
K Startek, M Kargol, F Granek - Materials Today: Proceedings, 2016 - Elsevier
Flexible films with high barrier properties against water and oxygen are currently in the focus for applications in an increasing number of technical fields, eg electronic and optical …
Number of citations: 2 www.sciencedirect.com
N Nuryono, A Qomariyah, W Kim, R Otomo… - Molecular …, 2019 - Elsevier
Modifications of propylsulfonic acid-fixed Fe 3 O 4 @SiO 2 with three organosilanes (C 2 , C 8 , and phenyl) were investigated to develop a magnetically separable solid acid catalyst …
Number of citations: 18 www.sciencedirect.com
D Al Husseini, J Zhou, J Li… - Advanced Materials …, 2022 - Wiley Online Library
This paper reports the use of silane monolayers of different polarities to enable recognition and selective interfacial enrichment of nonpolar versus polar gases for spectroscopic mid‐…
Number of citations: 1 onlinelibrary.wiley.com
K Roy, P Potiyaraj - Polymer Bulletin, 2019 - Springer
Exploring the comparative effect of silane coupling agents with different functional groups on the cure, mechanical and thermal properties of nano-alumina (Al2O3)-based natural rubber …
Number of citations: 23 link.springer.com

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